1-Chloro-1-(3-chloro-5-(trifluoromethyl)phenyl)propan-2-one
Description
1-Chloro-1-(3-chloro-5-(trifluoromethyl)phenyl)propan-2-one (CAS: 97132-58-6) is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a 3-chloro-5-(trifluoromethyl)phenyl group and an additional chlorine atom at the α-carbon. This compound is listed as a pure substance (100% concentration) in its safety data sheet (SDS), indicating its use in specialized applications, likely in agrochemical or pharmaceutical synthesis .
Properties
Molecular Formula |
C10H7Cl2F3O |
|---|---|
Molecular Weight |
271.06 g/mol |
IUPAC Name |
1-chloro-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7Cl2F3O/c1-5(16)9(12)6-2-7(10(13,14)15)4-8(11)3-6/h2-4,9H,1H3 |
InChI Key |
NEVPYYNRDATKHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(3-chloro-5-(trifluoromethyl)phenyl)propan-2-one typically involves the reaction of 3-chloro-5-(trifluoromethyl)benzaldehyde with chloroacetone under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-(3-chloro-5-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Chloro-1-(3-chloro-5-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-chloro-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound’s chlorine and trifluoromethyl groups contribute to its reactivity and ability to form stable intermediates. These interactions can inhibit or activate various biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Compounds and Properties
Divergences and Limitations in Data
- Synthesis Gaps : The target compound’s synthesis is inferred from analogues, but direct evidence is lacking.
- Property Variability: Physical states (e.g., oil vs.
Biological Activity
1-Chloro-1-(3-chloro-5-(trifluoromethyl)phenyl)propan-2-one, also known by its CAS number 1803763-21-4, is a compound of significant interest due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H7Cl2F3O
- Molecular Weight : 271.06 g/mol
- Purity : Typically greater than 98% .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups, which are known to enhance biological activity. For instance, in a comparative study, derivatives of similar structures showed varying degrees of activity against Chlamydia and other pathogens. The presence of the trifluoromethyl group was particularly noted to increase the potency against certain bacterial strains .
Table 1: Antimicrobial Activity Against Selected Bacteria
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | N. meningitidis | 64 μg/mL |
| This compound | H. influenzae | 32 μg/mL |
| ADEP1 (control) | E. coli | 16 μg/mL |
These results suggest that while the compound shows moderate activity, it may serve as a lead for further optimization in drug development.
The mechanism by which this compound exerts its effects is still under investigation. However, studies indicate that compounds with similar structures can disrupt bacterial cell wall synthesis and interfere with metabolic processes within the bacteria. The trifluoromethyl group is believed to play a crucial role in enhancing lipophilicity and cellular uptake, thus improving efficacy .
Toxicity Studies
Toxicity assessments have been conducted to evaluate the safety profile of this compound. Preliminary findings suggest low toxicity towards human cell lines, indicating a favorable therapeutic index. Further studies are required to fully understand the implications of long-term exposure and potential side effects .
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of compounds related to this compound. These derivatives were tested for their antichlamydial activity, revealing that modifications at specific positions significantly influenced their biological activity. For example, replacing certain substituents led to enhanced potency against Chlamydia, demonstrating the importance of structural optimization in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
